Calcitriol lactone
Overview
Description
1,25-Dihydroxyvitamin D3-26,23-lactone is a metabolite of vitamin D3. It is formed in normocalcemic states and in situations where 1,25-dihydroxyvitamin D3 has been administered . This compound plays a role in various biological processes, including bone health, cell differentiation, and immune function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcitriol lactone involves multiple steps. One common method includes the conversion of 1,25-dihydroxyvitamin D3 to its lactone form through a series of chemical reactions. These reactions typically involve the use of reagents such as tosyl chloride, sodium hydride, and trimethylsilyl acetylene . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally follows similar synthetic routes as laboratory methods, with scale-up considerations for larger batch production. This includes optimizing reaction conditions, purification steps, and ensuring the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
1,25-Dihydroxyvitamin D3-26,23-lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
1,25-Dihydroxyvitamin D3-26,23-lactone has several scientific research applications:
Chemistry: Used as a reference compound in the study of vitamin D3 metabolism and its derivatives.
Biology: Investigated for its role in cell differentiation and immune function.
Medicine: Studied for its potential therapeutic effects on bone health and calcium homeostasis.
Industry: Utilized in the development of vitamin D3 supplements and fortified foods
Mechanism of Action
1,25-Dihydroxyvitamin D3-26,23-lactone exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. This binding leads to the activation of various signaling pathways involved in calcium absorption, bone resorption, and immune response . The compound also influences the expression of genes related to cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
1,25-Dihydroxyvitamin D3: The parent compound, which is the active form of vitamin D3.
1,25-Dihydroxyvitamin D3-24,25-lactone: Another lactone derivative with similar biological activities.
1,25-Dihydroxyvitamin D3-26,23-lactol: A related metabolite with distinct chemical properties
Uniqueness
1,25-Dihydroxyvitamin D3-26,23-lactone is unique due to its specific lactone structure, which imparts distinct biological activities compared to other vitamin D3 metabolites. Its ability to modulate calcium homeostasis and immune function makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIVSWWSRCZFA-RWVJFQLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051359 | |
Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81203-50-1, 208408-46-2 | |
Record name | Calcitriol lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81203-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,25-lactone differ from 1,25-dihydroxyvitamin D3 in terms of its effects on bone metabolism?
A: Unlike 1,25-(OH)2D3, which is known to increase serum calcium levels, 1,25-lactone has been shown to reduce serum calcium levels []. Additionally, while 1,25-(OH)2D3 can stimulate bone resorption, 1,25-lactone appears to inhibit this process. Notably, 1,25-lactone has demonstrated the ability to stimulate collagen production in osteoblastic cells [], suggesting a potential role in bone formation. Studies using a bone-inducing factor in an animal model showed that 1,25-lactone increased markers of both chondrogenesis and bone formation, leading to the development of significantly larger bone mass [].
Q2: How does the structure of 1,25-lactone relate to its biological activity compared to other vitamin D3 metabolites?
A: Research suggests that the C-23 oxidation of 1,25-dihydroxyvitamin D3 is a key step in the formation of 1,25-lactone and plays a crucial role in its distinct biological activity []. The (23S)-1,23,25-Trihydroxyvitamin D3, an intermediate in the 1,25-lactone biosynthetic pathway, does not exhibit significant intestinal calcium absorption or bone calcium resorptive activity []. This suggests that the formation of the lactone ring is essential for 1,25-lactone's unique effects on bone metabolism. Further studies investigating the structure-activity relationship of 1,25-lactone and its derivatives are needed to fully elucidate the structural features responsible for its distinct biological profile.
Q3: Could 1,25-lactone interfere with the accurate measurement of 1,25-dihydroxyvitamin D levels in biological samples?
A: Yes, there is evidence suggesting that 1,25-lactone can interfere with certain analytical methods used to measure 1,25-dihydroxyvitamin D levels []. This interference can lead to inaccurate results, highlighting the need for careful consideration and potentially more specific analytical techniques when measuring these compounds in biological samples.
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